molecular formula C13H26N2O B5865301 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol

2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B5865301
M. Wt: 226.36 g/mol
InChI Key: TYTBAKXZCQCARG-UHFFFAOYSA-N
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Description

2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylmethyl group attached to the piperazine ring, which is further connected to an ethan-1-ol moiety

Properties

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h13,16H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTBAKXZCQCARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclohexylmethylamine with piperazine, followed by the introduction of an ethan-1-ol group. One common method involves the following steps:

    Cyclohexylmethylamine and Piperazine Reaction: Cyclohexylmethylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Introduction of Ethan-1-ol Group: The intermediate product is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group. This step is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethan-1-ol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its biological activity.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a methyl group instead of a cyclohexylmethyl group, which can affect its reactivity and interactions with biological targets.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: A more complex structure with additional aromatic rings, leading to different pharmacological properties.

Uniqueness

2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the cyclohexylmethyl group, which imparts specific hydrophobic characteristics and influences its interaction with biological membranes and receptors. This structural feature can enhance its efficacy and selectivity in certain applications compared to similar compounds.

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